molecular formula C21H23NO3 B11039872 2,6-Dimethyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl benzoate

2,6-Dimethyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl benzoate

Cat. No.: B11039872
M. Wt: 337.4 g/mol
InChI Key: FMYJZUSFKVVZIP-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl benzoate: is a complex organic compound with a fascinating structure. Let’s break it down:

    This compound: consists of several functional groups:

Preparation Methods

The synthetic routes for this compound can vary, but one approach involves the condensation of 2,6-dimethyl-1-propanoyl-1,2,3,4-tetrahydroquinoline with benzoic acid, followed by esterification. Industrial production methods may involve modifications of this route.

Chemical Reactions Analysis

    Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups, affecting their biological properties.

Scientific Research Applications

    Chemistry: Investigating the reactivity of this compound and its derivatives.

    Biology: Studying its interactions with enzymes, receptors, or cellular processes.

    Medicine: Exploring potential therapeutic applications (e.g., antimicrobial, anticancer).

    Industry: Developing new materials or catalysts based on its structure.

Mechanism of Action

  • The compound likely interacts with specific molecular targets (e.g., proteins, enzymes) through non-covalent interactions.
  • It may modulate cellular pathways, affecting cell growth, signaling, or metabolism.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

(2,6-dimethyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl) benzoate

InChI

InChI=1S/C21H23NO3/c1-4-20(23)22-15(3)13-19(17-12-14(2)10-11-18(17)22)25-21(24)16-8-6-5-7-9-16/h5-12,15,19H,4,13H2,1-3H3

InChI Key

FMYJZUSFKVVZIP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CC(C2=C1C=CC(=C2)C)OC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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